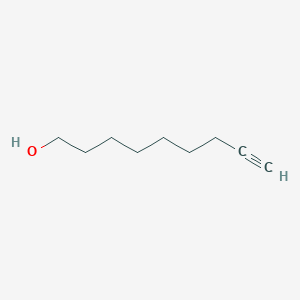

Non-8-yn-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

non-8-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCPLAOSDRPLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396693 | |

| Record name | 8-nonyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10160-28-8 | |

| Record name | 8-nonyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Terminal Alkynols As Synthetic Intermediates

Terminal alkynols, a class of compounds characterized by a hydroxyl group and a terminal carbon-carbon triple bond, are of profound importance in organic synthesis. The terminal alkyne provides a site for a multitude of chemical transformations, including carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and Eglinton couplings. The acidic nature of the terminal alkyne's proton allows for its easy deprotonation to form a potent nucleophile, an acetylide, which can react with various electrophiles.

Simultaneously, the primary alcohol functionality offers a handle for another set of reactions. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This dual reactivity makes terminal alkynols, including Non-8-yn-1-ol, highly valuable as bifunctional synthons, allowing for the sequential or orthogonal introduction of different molecular fragments. This versatility is a cornerstone of their utility in building complex molecules from simpler precursors.

Non 8 Yn 1 Ol As a Foundational Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Non-8-yn-1-ol serves as a prime example of a bifunctional synthon, where both the alkyne and alcohol functionalities can be strategically employed to construct intricate molecular frameworks.

A notable example of this compound's application as a foundational synthon is in the total synthesis of the polyyne natural product, bidensyneoside A1. In this synthesis, the terminal alkyne of this compound is utilized in a palladium-catalyzed coupling reaction with 2,5-dibromofuran. This step is crucial for the construction of the core structure of the natural product. The primary alcohol of this compound remains available for subsequent transformations, demonstrating the strategic utility of this bifunctional building block.

The structural motif of a long carbon chain with a terminal alkyne and a hydroxyl group, as seen in this compound, is also a common feature in the synthesis of insect pheromones. While specific syntheses may utilize homologues like dodec-2-yn-1-ol (B188686) or tetradec-2-yn-1-ol, the underlying synthetic strategy often relies on the versatile reactivity of the terminal alkynol moiety.

Historical Trajectories and Current Research Trends Pertaining to Non 8 Yn 1 Ol

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex organic molecules can be approached through either convergent or divergent strategies. Convergent synthesis involves coupling several fragments late in the synthesis, while divergent synthesis starts from a common precursor and branches out to different target molecules acs.orgnih.gov. Both approaches can be applied to the synthesis of this compound and its analogs, depending on the desired scale and the availability of starting materials. A convergent pathway might involve coupling a fragment containing the alkyne with a fragment containing the alcohol, while a divergent route could start from a common nonane (B91170) derivative that is then functionalized.

One reported synthesis of 8-nonyn-1-ol involves an isomerization reaction of an internal alkyne precursor, 2-nonyn-1-ol, using a superbase like potassium 3-aminopropylamide (KAPA) kemdikbud.go.idresearchgate.net. This method provides a high yield of the terminal alkynol (94%) and can be performed relatively quickly kemdikbud.go.idresearchgate.net. This isomerization can be considered a step within a larger synthetic strategy, which could be either convergent or divergent depending on how the 2-nonyn-1-ol is itself synthesized.

Strategic Carbon-Carbon Bond Formations

The construction of the nine-carbon backbone of this compound necessitates efficient carbon-carbon bond formation reactions. Various methods are available for creating C-C bonds, including those involving organometallic reagents, catalytic coupling reactions, and functional group interconversions vanderbilt.eduorganic-chemistry.orglibretexts.org.

For terminal alkynes, C-C bond formation is often achieved through coupling reactions. The Sonogashira coupling, for instance, is a well-established method for forming sp-sp² carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper organic-chemistry.orgscirp.orgorganic-chemistry.orgresearchgate.net. While directly applicable to the synthesis of substituted alkynes, variations or precursors would be needed to construct the saturated alkyl chain leading to the alcohol in this compound.

Another approach involves the use of metal acetylides, which are nucleophilic species that can react with various electrophiles to form C-C bonds rsc.org. While classical methods using stoichiometric amounts of reactive metal acetylides require anhydrous conditions, transition metal-catalyzed reactions can facilitate these additions in more amenable environments, including water rsc.org.

Stereocontrolled Introduction of the Hydroxyl Moiety

For structural analogs of this compound where chirality exists, the stereocontrolled introduction of the hydroxyl moiety is crucial. Stereoselective synthesis aims to produce a specific stereoisomer of a compound. This can be achieved through various methods, including asymmetric catalysis and the use of chiral auxiliaries or reagents thieme-connect.comchemrxiv.orgnih.gov.

While this compound itself does not possess a chiral center, the synthesis of its analogs with hydroxyl groups at different positions or on branched chains would require stereocontrolled methods. For example, the catalytic asymmetric aldehyde alkynylation can furnish highly enantioenriched propargylic alcohols nih.gov. Similarly, stereodefined alkenes can be synthesized through methods involving copper-catalyzed diboration of terminal alkynes followed by cross-coupling reactions chemrxiv.orgnih.gov.

Catalytic Approaches to this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering increased reaction rates, selectivity, and milder reaction conditions. Various catalytic systems have been explored for the synthesis of alkynes and alkynols.

Transition Metal-Mediated Coupling Reactions

Transition metals are widely used in catalysis for forming C-C bonds, including in the synthesis of alkynes. Palladium and copper are particularly common in coupling reactions involving terminal alkynes, such as the Sonogashira reaction organic-chemistry.orgscirp.orgorganic-chemistry.orgresearchgate.net. This reaction, coupling terminal alkynes with aryl or vinyl halides, is a powerful tool for constructing conjugated systems containing alkyne moieties scirp.orgorganic-chemistry.org. While directly applicable to creating the alkyne functionality, integrating this into a synthesis leading to this compound would involve coupling appropriate precursors. For instance, 8-nonyn-1-ol has been used as a starting material in Stille and Suzuki coupling reactions to synthesize more complex molecules mdpi.com.

Other transition metals like iron, cobalt, and nickel have also been explored for catalyzing reactions of terminal alkynes, including oxidative cross-coupling reactions sioc-journal.cnfrontiersin.org. These methods offer alternative routes for constructing carbon frameworks containing alkyne functionalities.

Organocatalytic Routes to Terminal Alkynols

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal catalysis researchgate.netchemrxiv.org. While research on organocatalytic routes specifically to terminal alkynols like this compound is less extensive compared to metal catalysis, organocatalytic methods for transformations involving terminal alkynes are being developed researchgate.netchemrxiv.orgorganic-chemistry.org. For example, organobase-catalyzed 1,1-diborylation of terminal alkynes has been reported rsc.org. These advancements suggest the potential for developing organocatalytic pathways to access terminal alkynols or their precursors.

Gold(I)-Catalyzed Reactions Involving Alkynyl Substrates

Gold(I) complexes are known for their ability to activate alkynes towards nucleophilic attack, making them valuable catalysts in various organic transformations nih.govacs.orgbeilstein-journals.orgresearchgate.net. Gold(I)-catalyzed reactions are particularly useful for cycloisomerization reactions of alkynols, leading to the formation of various oxygen heterocycles nih.govacs.orgbeilstein-journals.orgmdpi.com. While these reactions typically involve intramolecular cyclization of alkynols, demonstrating the reactivity of the alkynol functionality under gold catalysis, they are not direct methods for the synthesis of the alkynol backbone itself. However, gold catalysis could potentially be employed in later stages of a synthesis involving this compound or its analogs to construct more complex molecular architectures.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Stereoselective and enantioselective approaches are crucial for synthesizing chiral derivatives of this compound, which may possess enhanced biological activity or serve as key intermediates in the synthesis of complex molecules. These methods aim to control the formation of new stereocenters or selectively react with existing ones.

Diastereoselective Sequences

Asymmetric Induction in Terminal Alkynol Formation

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis, utilizing enzymes as catalysts, offers highly selective and environmentally benign routes to synthesize organic compounds, including alkynols. Chemoenzymatic approaches combine the power of enzymatic transformations with traditional chemical reactions.

Enzymatic Kinetic Resolution of Related Propargylic Alcohols

Enzymatic kinetic resolution is a common strategy to obtain enantiomerically enriched compounds from a racemic mixture. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), often immobilized on a support like Novozym-435, are widely used for the kinetic resolution of secondary alcohols, including propargylic alcohols researchgate.netnih.govacs.orgusp.br. This process typically involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted or selectively converting one to a different product. Studies have demonstrated the effectiveness of Novozym-435 in resolving various racemic propargylic alcohols, affording products with high enantiomeric excess (ee) researchgate.netnih.govusp.br. While this compound is a primary alcohol, related propargylic alcohols with chirality at the carbon adjacent to the alcohol or alkyne can be effectively resolved using this enzymatic approach researchgate.netacs.orgusp.br. This suggests that if a synthetic route to a chiral this compound derivative involves a propargylic alcohol intermediate, enzymatic kinetic resolution with biocatalysts like Novozym-435 could be a viable strategy for enantiopurification.

An example of Novozym-435 catalyzed kinetic resolution of propargylic alcohols is shown in the table below, illustrating the enantioselectivity achieved:

| Substrate (Racemic Propargylic Alcohol) | Enzyme | Acyl Donor | Product (Alcohol or Acetate) | % Conversion | % ee | Reference |

| Various terminal aryl propargylic alcohols | Novozym-435 | Not specified | (S)-alcohols and (R)-acetates | High | Good | researchgate.net |

| (±)-1-phenyl-2-propyn-1-ol | Novozym-435 | Vinyl acetate (B1210297) | (S)-alcohol and (R)-acetate | ~49% | >93% | nih.gov |

| (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-yn-1-yl acetate | Candida parapsilosis ATCC 7330 | Water (hydrolysis) | (R)-alcohol | 49% | >99% | scirp.org |

Enzyme-Mediated Functional Group Interconversions

Enzymes can also catalyze specific functional group interconversions, offering mild and selective routes that are challenging to achieve with traditional chemical methods ucd.ieacs.orgresearchgate.net. For the synthesis of alkynols like this compound, enzyme-mediated transformations could be employed at various stages. For instance, alcohol dehydrogenases can catalyze the stereoselective reduction of ketones or oxidation of alcohols, which might be relevant for interconverting oxidation states within a synthetic pathway to this compound or its derivatives acs.orguniovi.esacs.org. Some enzymes can facilitate C-C bond formation or selective functionalization reactions that could be incorporated into a synthesis acs.org. Chemoenzymatic cascades, combining enzymes with metal catalysts, are also being explored to achieve complex transformations, such as the synthesis of chiral β-hydroxy sulfones from alkynes via a one-pot hydration/bioreduction sequence researchgate.net. While direct enzymatic routes for the complete synthesis of this compound are not explicitly detailed in the provided texts, these examples demonstrate the potential of enzyme-mediated steps for specific functional group interconversions within a broader synthetic strategy.

Protecting Group Strategies and Chemoselectivity in this compound Synthesis

The synthesis of molecules containing multiple reactive functional groups like this compound often requires the use of protecting groups to ensure chemoselectivity – the selective reaction of one functional group in the presence of others antispublisher.or.idlibretexts.org. For this compound, both the terminal alkyne and the primary alcohol are reactive sites that may need temporary masking during certain synthetic steps.

Common protecting groups for alcohols include ethers (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, tetrahydropyranyl ethers) and acylals antispublisher.or.idlibretexts.org. The choice of alcohol protecting group depends on the reaction conditions planned for subsequent steps and the ease of deprotection. For instance, silyl ethers are often cleaved under acidic or fluoride (B91410) conditions, while benzyl ethers can be removed by hydrogenolysis antispublisher.or.idlibretexts.org.

Terminal alkynes can be protected to prevent unwanted reactions such as deprotonation, oxidation, or participation in coupling reactions. Silyl groups, particularly trialkylsilyl groups, are commonly used to protect terminal alkynes libretexts.org. Photolabile protecting groups for terminal alkynes have also been developed, offering a method for their controlled release upon irradiation core.ac.uk.

Chemoselectivity is paramount when designing a synthesis of this compound. Reactions must be chosen carefully to selectively transform one functional group without affecting the others or requiring extensive protection/deprotection steps antispublisher.or.idlibretexts.org. For example, reactions involving strong bases might deprotonate the terminal alkyne, while oxidizing agents could affect both the alcohol and the alkyne. Orthogonal protecting group strategies, where different functional groups are masked with protecting groups that can be removed under distinct conditions, are valuable for multi-step syntheses of complex molecules antispublisher.or.idlibretexts.org.

In the context of this compound synthesis, a strategy might involve protecting the alcohol while reactions are performed on the alkyne, or vice versa. For example, if a carbon-carbon bond-forming reaction is planned at the alkyne terminus, the primary alcohol might be protected as a silyl ether. Conversely, if a reaction is to be carried out at the alcohol, the terminal alkyne might be protected as a silyl alkyne. The development of synthetic routes that minimize the need for protecting groups through the use of highly selective reactions is an ongoing area of research antispublisher.or.id.

Reactivity Profiling of the Terminal Alkyne Group

The carbon-carbon triple bond of the terminal alkyne is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and coupling reactions.

Regioselective Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. For terminal alkynes like this compound, this addition can proceed with two different regiochemical outcomes: Markovnikov addition, where the hydrogen atom adds to the terminal carbon, and anti-Markovnikov addition, where the "X" group adds to the terminal carbon.

Hydroboration-Oxidation: This two-step process is a classic example of an anti-Markovnikov addition. The reaction of this compound with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields an enol. jove.com This enol intermediate rapidly tautomerizes to the more stable aldehyde, resulting in the formation of 9-hydroxynonanal. jove.comyoutube.com The use of dicyclohexylborane (B74569) is also effective for the selective hydroboration of alkynes in the presence of other functional groups. cdnsciencepub.com

Hydration: Acid-catalyzed hydration of terminal alkynes, typically using mercuric sulfate (B86663) as a catalyst, follows Markovnikov's rule. mdpi.com For this compound, this would involve the formation of an enol intermediate that tautomerizes to a methyl ketone, yielding 9-hydroxy-2-nonanone. Gold-catalyzed hydration reactions also generally exhibit Markovnikov regioselectivity for terminal alkynes. mdpi.com

Hydrocyanation: The addition of hydrogen cyanide across the triple bond can be achieved using various metal catalysts. Nickel-catalyzed hydrocyanation of terminal alkynes with zinc cyanide, using water as the hydrogen source, has been shown to be a highly regioselective method for producing branched vinyl nitriles (Markovnikov addition). researchgate.netnih.gov Applying this to this compound would result in the formation of a nitrile at the C8 position.

Table 1: Regioselective Hydrofunctionalization of this compound's Alkyne Group

| Reaction | Reagents | Regioselectivity | Product |

|---|

Cycloaddition Chemistry (e.g., Huisgen 1,3-dipolar cycloaddition for related alkynols)

The terminal alkyne of this compound can act as a dipolarophile in cycloaddition reactions. organic-chemistry.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (like an organic azide) and a dipolarophile (the alkyne) to form a five-membered heterocycle. wikipedia.orgfu-berlin.de

The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry." nih.govnih.gov This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. Reacting this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst would produce a 1,2,3-triazole with the alcohol functionality, a versatile building block for bioconjugation and materials science. nih.gov

Oxidative and Reductive Transformations of the Alkyne

The alkyne moiety can undergo both cleavage and non-cleavage oxidative reactions, as well as partial or complete reduction.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will cleave the carbon-carbon triple bond. masterorganicchemistry.comlibretexts.org Ozonolysis of this compound, followed by a workup, would cleave the C8-C9 bond. The terminal alkyne carbon (C9) is oxidized to carbon dioxide, while the internal carbon (C8) becomes a carboxylic acid. masterorganicchemistry.com This would transform this compound into heptanedioic acid.

Gentle Oxidation: Under neutral conditions, potassium permanganate can oxidize an alkyne to a 1,2-dicarbonyl compound (an α-diketone). libretexts.orglibretexts.org For this compound, this would yield 9-hydroxy-8,9-nonanedione after a suitable workup.

Complete Reduction: The alkyne can be fully reduced to an alkane using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). organicchemistrytutor.com This transformation would convert this compound into nonan-1-ol.

Partial Reduction (Stereoselective): Partial reduction of the alkyne can yield either a (Z)-alkene (cis) or an (E)-alkene (trans), depending on the reagents used.

cis-Alkene Formation: Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), the alkyne is reduced to a cis-alkene. organicchemistrytutor.com This would convert this compound to (Z)-non-8-en-1-ol.

trans-Alkene Formation: The use of sodium metal in liquid ammonia (B1221849) provides the thermodynamically more stable trans-alkene. organicchemistrytutor.com This reaction would yield (E)-non-8-en-1-ol from this compound.

Table 2: Oxidative and Reductive Transformations of this compound's Alkyne Group

| Transformation | Reagents | Product |

|---|

Reactivity of the Primary Alcohol Functionality

The primary hydroxyl (-OH) group at the C1 position is a versatile functional handle for various synthetic modifications.

Selective Oxidation and Reduction Protocols

Selective Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Importantly, chemoselective methods exist that can perform this oxidation without affecting the terminal alkyne.

To Aldehyde: Reagents such as Pyridinium chlorochromate (PCC) or the conditions for Swern or Dess-Martin periodinane oxidation are commonly used to convert primary alcohols to aldehydes. nih.gov These mild conditions would transform this compound into non-8-ynal.

To Carboxylic Acid: Stronger oxidizing agents like chromium trioxide (CrO₃) in aqueous acid (Jones oxidation) will oxidize the primary alcohol to a carboxylic acid, yielding non-8-ynoic acid.

Selective Reduction (Deoxygenation): The reduction of a primary alcohol involves the complete removal of the hydroxyl group to form an alkane. This can be achieved through a two-step process, such as converting the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). organic-chemistry.org A direct electrochemical reduction in the presence of aluminum chloride has also been reported for deoxygenating alcohols. organic-chemistry.org

Derivatization via Esterification and Etherification

Esterification: this compound readily undergoes Fischer esterification by reacting with a carboxylic acid in the presence of an acid catalyst to form an ester. Alternatively, it can be acylated using more reactive acyl chlorides or acid anhydrides in the presence of a base like pyridine.

Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a common method. Iron(III)-catalyzed etherification reactions between two different alcohols have also been developed and are tolerant of alkyne functionalities. acs.org

Table 3: Reactivity of the Primary Alcohol Functionality of this compound

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Oxidation | PCC or Dess-Martin Periodinane | Aldehyde (Non-8-ynal) |

| Oxidation | CrO₃, H₂SO₄ (Jones) | Carboxylic Acid (Non-8-ynoic acid) |

| Esterification | R-COOH, H⁺ catalyst | Ester |

Tandem and Cascade Reactions Facilitated by this compound Structure

The presence of two reactive functional groups in this compound, separated by a flexible alkyl chain, makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly efficient, minimizing waste and purification steps.

Intramolecular Annulation Reactions

The hydroxyl group of this compound can act as an internal nucleophile, attacking the activated alkyne to form cyclic structures. This process, known as intramolecular annulation or cyclization, is a powerful tool for the synthesis of heterocyclic compounds. The regioselectivity of the cyclization (i.e., the size of the ring formed) is often dictated by the choice of catalyst and reaction conditions.

Lanthanide-organic complexes, such as those of the type Ln[N(SiMe₃)₂]₃ (where Ln can be La, Sm, Y, Lu), have been shown to be effective precatalysts for the intramolecular hydroalkoxylation/cyclization of terminal alkynyl alcohols. nih.gov These reactions proceed with high regioselectivity, favoring the exo-cyclization pathway to produce exocyclic enol ethers. For a substrate like this compound, this would lead to the formation of a ten-membered ring containing an oxygen atom. The reaction is typically rapid, even at room temperature, and the rates are significantly faster for terminal alkynes compared to internal ones, highlighting the influence of steric factors. nih.gov

The mechanism of this lanthanide-catalyzed cyclization is believed to involve the insertion of the C-C triple bond into the lanthanide-oxygen bond of a metal alkoxide intermediate. This is followed by a rapid protonolysis of the resulting lanthanide-carbon bond, which is the turnover-limiting step. nih.gov

| Catalyst System | Product Type | Key Features |

| Ln[N(SiMe₃)₂]₃ (Ln = La, Sm, Y, Lu) | Exocyclic enol ethers | High regioselectivity for exo-cyclization, rapid reaction rates at room temperature. |

| Zinc-based catalysts | Exocyclic enol ethers | Mild reaction conditions, high selectivity for the formation of exocyclic products. |

This table provides a summary of catalyst systems applicable to the intramolecular annulation of terminal alkynyl alcohols.

Multicomponent Reaction Sequences (e.g., Palladium(II)- and Ruthenium(II)-catalyzed processes)

The reactivity of the terminal alkyne and the alcohol in this compound can be harnessed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Palladium(II) and Ruthenium(II) catalysts are particularly adept at facilitating such transformations.

Palladium(II)-Catalyzed Processes:

Palladium(II) catalysts are well-known for their ability to activate alkynes and facilitate their coupling with a variety of partners. In the context of this compound, a notable transformation is the oxidative carbonylation. This reaction involves the coupling of the terminal alkyne, carbon monoxide, and an alcohol (which can be the one present in the molecule itself or an external one) to form α,β-alkynoic esters. nih.gov For instance, in the presence of a palladium catalyst, an oxidant, and carbon monoxide, this compound could potentially undergo an intramolecular cyclization to form a lactone or an intermolecular reaction with another alcohol to yield an ester. The choice of ligands, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), can significantly influence the reaction's efficiency and selectivity. nih.gov

Another important palladium-catalyzed multicomponent reaction is the coupling of terminal alkynes with alkylzinc reagents in the presence of air as the oxidant. The addition of carbon monoxide has been found to be crucial for achieving high yields and selectivities in these C(sp)-C(sp³) bond-forming reactions. organic-chemistry.org

| Catalyst System | Reactants | Product Type |

| Pd(OAc)₂ / TMEDA / O₂ | Terminal Alkyne, Alcohol, CO | 2-Alkynoates |

| Pd(dba)₂ / Air / CO | Terminal Alkyne, Alkylzinc Reagent | Internal Alkynes |

This table summarizes key Palladium(II)-catalyzed multicomponent reactions involving terminal alkynes and alcohols.

Ruthenium(II)-Catalyzed Processes:

Ruthenium catalysts offer a complementary reactivity profile to palladium. A significant ruthenium-catalyzed reaction is the oxidative alkynylation of primary alcohols to form α,β-acetylenic ketones (ynones). nih.gov In this process, the alcohol is oxidized in situ to an aldehyde, which then reacts with the terminal alkyne. For a molecule like this compound, this could lead to the formation of a long-chain hydroxy ynone. The mechanism is proposed to involve the formation of a transient vinylruthenium complex via alkyne hydroruthenation, which then acts as a base to deprotonate the terminal alkyne, forming the active alkynylruthenium nucleophile. nih.gov

Ruthenium catalysts are also effective for the hydroboration of terminal alkynes, leading to the formation of Z-vinylboronates with high chemo-, regio-, and stereoselectivity. organic-chemistry.org This transformation could be applied to this compound to introduce a boronate functionality, which is a versatile handle for further synthetic modifications.

| Catalyst System | Reactants | Product Type |

| RuI(CO)₃(η³-C₃H₅) / rac-BINAP | Primary Alcohol, Terminal Alkyne | α,β-Acetylenic Ketones (Ynones) |

| [Ru(PNP)(H)₂(H₂)] | Terminal Alkyne, Pinacolborane | Z-Vinylboronates |

This table outlines key Ruthenium(II)-catalyzed reactions involving terminal alkynes and alcohols.

C-H Bond Activation and Functionalization Strategies

The terminal C(sp)-H bond of this compound is acidic enough to be activated and functionalized using various transition metal catalysts. This allows for the direct installation of a wide array of functional groups at the terminus of the alkyne, providing a powerful strategy for molecular elaboration.

The C-H activation of terminal alkynes is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are classic examples of this type of functionalization. In a Sonogashira coupling, the terminal alkyne of this compound could be coupled with aryl or vinyl halides to form more complex internal alkynes.

Furthermore, palladium-catalyzed aerobic oxidative cross-coupling reactions can directly couple the terminal C-H bond of an alkyne with an alkylzinc reagent, offering a direct route to C(sp)-C(sp³) bond formation. organic-chemistry.org The presence of carbon monoxide is often critical for achieving high yields in these reactions.

The development of new catalytic systems continues to expand the scope of C-H activation. For instance, di-tert-butyl peroxide (DTBP) can promote the difunctionalization of α-aryl α-alkynyl allylic alcohols with alkyl nitriles, a process that involves C(sp³)–H bond cleavage of the nitrile and a radical 1,2-alkynyl migration. rsc.org While the substrate is different, the principle of activating a C-H bond and involving an alkyne in a subsequent transformation is relevant to the potential reactivity of this compound.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Bond Formed |

| Sonogashira Coupling | Palladium Catalyst | Aryl/Vinyl Halide | C(sp)-C(sp²) |

| Aerobic Oxidative Coupling | Palladium Catalyst / Air / CO | Alkylzinc Reagent | C(sp)-C(sp³) |

This table provides examples of C-H bond activation and functionalization strategies for terminal alkynes.

Applications of Non 8 Yn 1 Ol in Complex Molecule Construction and Advanced Materials

Role of Non-8-yn-1-ol in Total Synthesis of Natural Products

The strategic placement of the hydroxyl and alkynyl groups in this compound allows it to be elaborated into key intermediates for the synthesis of complex natural products. Its linear C9 chain provides a foundational scaffold that can be cyclized and functionalized to create intricate polycyclic systems.

While a direct synthesis of the highly complex hexacyclic Daphenylline skeleton from this compound is not typically performed in a single strategy, the compound and its derivatives are instrumental in forging key structural motifs found in such alkaloids. Synthetic approaches to the Daphenylline core often involve the creation of bridged tricyclic systems and fused rings, processes where alkyne chemistry is pivotal. researchgate.net this compound serves as a precursor to more elaborate enynes which can undergo powerful cyclization reactions.

A key transformation enabled by the alkyne moiety is the Ring-Closing Enyne Metathesis (RCEYM), which is a powerful tool for creating cyclic dienes, including cyclopentene (B43876) rings. uwindsor.ca For instance, derivatives of this compound can be used in multi-step, one-pot processes to generate complex scaffolds. These sequences often involve transformations like an Overman rearrangement followed by a ruthenium-catalyzed RCEYM, which constructs a cyclopentene fused within a larger bicyclic system. rsc.orgrsc.org This method provides access to sp³-rich, drug-like polycyclic frameworks that are foundational to many natural products. rsc.org

Table 1: Key Reactions in Polycyclic Scaffold Synthesis

| Reaction Type | Precursor Type | Resulting Scaffold | Catalyst Example |

|---|---|---|---|

| Ring-Closing Enyne Metathesis (RCEYM) | Enyne derived from an alkyne alcohol | Cyclic diene (e.g., cyclopentene derivative) | Grubbs Catalyst |

| Overman Rearrangement | Allylic alcohol (from alkyne precursor) | Allylic trichloroacetamide | Palladium(II) complexes |

The aminobicyclo[4.3.0]nonane core is a prominent scaffold in a wide array of natural products and medicinal agents, including the guanidine (B92328) alkaloid netamine A and the antitumor antibiotic (+)-ptilocaulin. rsc.org The synthesis of this valuable core can be achieved through multi-bond forming processes starting from alkyne-containing allylic alcohols. rsc.orgrsc.org Although the reported syntheses often start with a smaller fragment like pent-4-yn-1-ol, the chemical principles are directly applicable to longer-chain precursors like this compound for creating analogs with different side chains. The process typically involves a sequence of a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed RCEYM, and a subsequent hydrogen bond-directed Diels-Alder reaction to assemble the final complex structure diastereoselectively. rsc.org This modular strategy allows for late-stage diversification, making it a powerful tool for building libraries of bioactive molecules. rsc.org

Development of Functionalized Derivatives for Chemical Biology and Medicinal Chemistry

The dual functionality of this compound makes it an excellent starting point for creating specialized molecules for chemical biology and medicinal chemistry research. The alcohol can be used as a handle for attachment, while the alkyne provides a reactive site for a multitude of transformations, including click chemistry, reductions, and coupling reactions.

Phenolic lipids are known for their diverse biological activities. The synthesis of a derivative like 6-(non-8-enyl) salicylic (B10762653) acid from this compound illustrates the utility of this precursor. A plausible synthetic route would involve a two-stage process: modification of the alkyne and subsequent coupling to the phenolic ring.

Alkyne Reduction: The terminal alkyne of this compound can be selectively reduced to an alkene. For example, using a Lindlar catalyst would yield (Z)-non-8-en-1-ol, while a dissolving metal reduction (Na/NH₃) would produce (E)-non-8-en-1-ol.

Coupling to Salicylic Acid: The resulting non-8-en-1-ol can be converted into an appropriate coupling partner (e.g., an organohalide or boronic ester). This intermediate can then be coupled to a pre-functionalized salicylic acid derivative using modern cross-coupling methods. Alternatively, advanced methods like palladium-catalyzed C-H carboxylation of phenols could be adapted to construct the salicylic acid moiety onto a nonenyl-substituted phenol. nih.gov

Nitro fatty acids are emerging as important endogenous signaling molecules that can modulate inflammatory pathways. nih.gov this compound can serve as a starting material for the synthesis of nitro fatty acid analogs through a sequence of functional group transformations. A representative synthesis would proceed as follows:

Reduction: The alkyne is first reduced to a Z-alkene, yielding (Z)-non-8-en-1-ol.

Oxidation: The primary alcohol is then oxidized to a carboxylic acid using standard reagents (e.g., Jones reagent or TEMPO-based systems) to produce (Z)-non-8-enoic acid.

Nitration: The double bond of the resulting fatty acid is subjected to nitration. This can be achieved using various methods, such as treatment with nitrogen dioxide radicals, to install the nitro group on the alkene, forming the target nitro fatty acid analog. nih.gov

Table 2: Synthesis Pathway for a Nitro Fatty Acid Analog

| Step | Starting Material | Transformation | Product |

|---|---|---|---|

| 1 | This compound | Selective Alkyne Reduction | (Z)-Non-8-en-1-ol |

| 2 | (Z)-Non-8-en-1-ol | Alcohol Oxidation | (Z)-Non-8-enoic acid |

The reactivity of the alkyne and alcohol groups in this compound and its derivatives is well-suited for the synthesis of diverse heterocyclic systems.

Octahydrocyclohepta[c]pyran-6(1H)-one: A derivative, (E/Z)-non-3-en-8-yn-1-ol, undergoes a copper-catalyzed coupling with aldehydes in the presence of a Lewis acid (BF₃·OEt₂). nih.govnih.gov This reaction proceeds via a Prins cyclization, which is terminated by the tethered alkyne, followed by hydration, to stereoselectively produce novel octahydrocyclohepta[c]pyran-6(1H)-one derivatives in good yields. nih.govnih.gov

Aminobicyclo[4.3.0]nonanes: As previously mentioned (Sec. 4.1.2), derivatives of alkyne alcohols are key precursors for these scaffolds. rsc.orgrsc.org The synthesis showcases a powerful one-pot, multi-step process that combines an Overman rearrangement, a ring-closing enyne metathesis (RCEYM), and a Diels-Alder reaction. rsc.org This strategy allows for the rapid assembly of complex, sp³-rich aminobicyclo[4.3.0]nonanes which are valuable in medicinal chemistry. rsc.org

Cyclopentene derivatives: The formation of a cyclopentene ring is a central feature of the RCEYM used in the synthesis of the aminobicyclo[4.3.0]nonane system. uwindsor.carsc.org In this step, an enyne derived from an alkyne alcohol undergoes a ruthenium-catalyzed cyclization to form a five-membered ring containing a diene, which then serves as the diene component for a subsequent Diels-Alder reaction. rsc.org This demonstrates how the alkyne functionality of a precursor like this compound can be directly translated into a specific and highly functional carbocyclic ring within a larger molecular framework.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (+)-ptilocaulin |

| (E/Z)-non-3-en-8-yn-1-ol |

| (Z)-non-8-en-1-ol |

| (Z)-non-8-enoic acid |

| 6-(non-8-enyl) salicylic acid |

| 8-nonen-1-ol |

| Aldehyde |

| Aminobicyclo[4.3.0]nonane |

| Boron trifluoride etherate (BF₃·OEt₂) |

| Cyclopentene |

| Daphenylline |

| Netamine A |

| Nitro fatty acid |

| This compound |

| Octahydrocyclohepta[c]pyran-6(1H)-one |

| Pent-4-yn-1-ol |

Conjugation Chemistry and Bioconjugation Applications of this compound

The bifunctional nature of this compound, featuring a terminal alkyne and a primary alcohol, makes it a valuable building block in the field of bioconjugation and complex molecule synthesis. The terminal alkyne serves as a handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group allows for further functionalization or attachment to other molecules. This dual reactivity enables its use as a versatile linker for connecting different molecular entities with high efficiency and specificity.

Implementation in Click Chemistry Methodologies

This compound is an exemplary reagent for the application of click chemistry, a concept introduced by K. B. Sharpless in 2001 that describes reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions. organic-chemistry.orgwikipedia.org The terminal alkyne group of this compound is a key participant in one of the most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction forms a stable 1,2,3-triazole ring, effectively linking an alkyne-containing molecule with an azide-functionalized partner. nih.govcapes.gov.br The CuAAC reaction is known for its high efficiency, proceeding rapidly to completion under mild, often aqueous, conditions. nih.gov

A significant application of this methodology is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov These molecules typically consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. The properties of this linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. nih.gov

In a notable example of complex molecule construction, a derivative of this compound is utilized in the synthesis of AK-2292, a potent and selective degrader of the STAT5 protein, which is a therapeutic target in some cancers. scispace.comnih.gov The linker component of AK-2292 incorporates a terminal alkyne, which facilitates its connection to the E3 ligase ligand via a CuAAC reaction. nih.govrsc.org The general strategy for synthesizing such PROTACs often involves the separate synthesis of the target-binding moiety and the E3 ligase-binding moiety, each with a complementary reactive handle (an alkyne or an azide). These two components are then joined together in a final "click" reaction step. nih.govnih.gov

The synthesis of complex PROTACs like AK-2292 highlights the utility of bifunctional building blocks such as this compound. The long aliphatic chain of this compound can provide the necessary spacing and flexibility for the two ends of the PROTAC to effectively bind to their respective protein targets simultaneously.

| Compound | Role of this compound derivative | Click Chemistry Methodology | Reference |

| AK-2292 (STAT5 PROTAC Degrader) | Serves as a precursor to the alkyne-containing linker | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.govscispace.comnih.gov |

Design of Linkers for Biomolecular Labeling and Immobilization

The dual functionality of this compound also positions it as a valuable tool in the design of linkers for labeling and immobilizing biomolecules. The hydroxyl group can be readily converted into other functional groups, such as an amine or a carboxylic acid, or used to attach the linker to a solid support or another molecule of interest. The terminal alkyne then provides a site for the subsequent attachment of a biomolecule, a fluorescent dye, or other reporter molecules via click chemistry.

Biomolecular Labeling:

For biomolecular labeling, this compound can be incorporated into a larger linker structure that is then conjugated to a biomolecule. For instance, the hydroxyl group can be functionalized to react with specific amino acid side chains on a protein, such as lysines or cysteines. Once the linker is attached to the protein, the terminal alkyne is available for the introduction of a label, such as a fluorescent dye or a biotin (B1667282) tag that has been modified to contain an azide (B81097) group. This two-step approach allows for a modular and efficient labeling strategy. The long, flexible alkyl chain of this compound can also serve to distance the label from the biomolecule, minimizing potential interference with the biomolecule's function.

Immobilization of Biomolecules:

In the realm of materials science and diagnostics, the immobilization of biomolecules onto surfaces is a critical step in the development of biosensors, microarrays, and other analytical devices. This compound can be used to create self-assembled monolayers (SAMs) on surfaces like gold. scispace.comnih.govacs.orgresearchgate.net The terminal alkyne can directly interact with the gold surface to form a stable bond. scispace.comnih.govacs.orgresearchgate.net The hydroxyl group, pointing away from the surface, can then be used to either directly immobilize a biomolecule or be further functionalized to present a specific chemical group for covalent attachment. nih.gov

Alternatively, a SAM can be formed from a molecule containing an azide group. This compound, or a derivative, can then be "clicked" onto this surface, presenting its hydroxyl group for subsequent biomolecule attachment. This method provides a high degree of control over the surface chemistry and the density of immobilized biomolecules. The use of click chemistry for immobilization ensures a high yield and a stable covalent linkage under biocompatible conditions.

| Application | Role of this compound | Key Chemical Transformations | Potential Advantages |

| Biomolecular Labeling | Precursor to a bifunctional linker | Hydroxyl group functionalization (e.g., to an amine or NHS ester), followed by CuAAC with an azide-labeled reporter molecule. | Modular design, spatial separation of label from biomolecule. |

| Surface Immobilization | Formation of self-assembled monolayers (SAMs) | Direct attachment to gold surfaces via the alkyne, or CuAAC to an azide-functionalized surface. The hydroxyl group is then available for biomolecule attachment. | Controlled orientation and density of immobilized biomolecules, stable covalent linkage. scispace.comnih.govacs.orgresearchgate.netnih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry provides information about the molecular weight of Non-8-yn-1-ol and its fragmentation pattern, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion of this compound. The molecular formula of this compound is C₉H₁₆O, and its calculated monoisotopic mass is approximately 140.1201 g/mol . HRMS provides a highly accurate mass measurement, typically to within a few millidaltos, which can confirm the molecular formula and differentiate this compound from other compounds with similar nominal masses but different elemental compositions. This is particularly important for verifying the identity and purity of synthesized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation and identification of components in a mixture. LC-MS can be employed to analyze samples containing this compound, for instance, from reaction mixtures or natural extracts. The liquid chromatography component separates this compound from other compounds based on their differential interactions with the stationary and mobile phases. The eluting compounds are then introduced into the mass spectrometer, which detects and provides mass spectral information for each separated component. This allows for the identification of this compound based on its retention time and characteristic mass spectrum, as well as the detection and identification of impurities or byproducts present in the sample. LC-MS is particularly useful for complex samples where traditional GC-MS might not be suitable due to the compound's volatility or thermal stability.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 140 might be observed, although alcohol molecular ions are sometimes of low intensity or absent due to facile fragmentation chim.lulibretexts.org. Characteristic fragmentation pathways for primary alcohols include alpha-cleavage, leading to the formation of a stable fragment at m/z 31 ([CH₂OH]⁺) chim.lulibretexts.orgpearson.com. Loss of water (dehydration, M-18) is also a common fragmentation pathway for alcohols, which would result in a fragment at m/z 122 for this compound chim.lulibretexts.org. Fragmentation of the alkyl chain would also yield a series of smaller ions. The terminal alkyne moiety also contributes to the fragmentation pattern acs.org.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound based on their characteristic molecular vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy, as different molecular vibrations are active in each technique based on changes in dipole moment (IR) or polarizability (Raman). The C≡C triple bond, being relatively nonpolar but highly polarizable, often gives a stronger signal in Raman spectroscopy compared to IR spectroscopy. Therefore, the Raman spectrum of this compound would likely show a prominent band for the C≡C stretch in the 2100-2260 cm⁻¹ region. The O-H stretch might be weaker in Raman compared to IR. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes and functional groups present in this compound.

Advanced Chromatographic Techniques

Chromatography plays a crucial role in the characterization of this compound, particularly for determining its purity and, if applicable, its enantiomeric composition. Various advanced chromatographic techniques are employed for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful liquid chromatography techniques utilized for the separation and analysis of a wide range of compounds, including alcohols and alkynes rsc.orgtandfonline.comajpaonline.com. These techniques are particularly valuable for assessing the purity of a compound by separating it from impurities, starting materials, or by-products tutorchase.comchromatographyonline.com. The separation is achieved by pumping a liquid mobile phase through a column packed with a stationary phase chromtech.com. Different components of the mixture interact differently with the stationary phase, leading to their separation as they elute from the column at different retention times chromtech.com.

HPLC systems typically operate at high pressures and utilize columns packed with smaller particles compared to traditional liquid chromatography, resulting in improved separation efficiency and faster analysis times ajpaonline.commdpi.com. UPLC represents a further evolution, employing even smaller particles (typically less than 2 µm) and operating at significantly higher pressures, leading to enhanced speed, resolution, and sensitivity ajpaonline.commdpi.com.

For this compound, HPLC or UPLC can be used to determine its chromatographic purity by analyzing the chromatogram for the presence of peaks other than that of the target compound. The area under each peak is proportional to the concentration of the compound it represents, allowing for the calculation of the percentage purity tutorchase.com. While specific detailed research findings on the HPLC or UPLC analysis of this compound for purity were not extensively detailed in the search results, these techniques are standard methodologies for such assessments of organic compounds tutorchase.comchromatographyonline.com. For instance, HPLC analysis has been used to determine the purity of other related compounds, such as non-8-ynyl acetate (B1210297) csic.es and amino alcohol derivatives nih.gov. The choice of stationary phase (e.g., C18 reversed-phase) and mobile phase composition (e.g., mixtures of water with organic solvents like methanol (B129727) or acetonitrile, potentially with additives like formic acid or ammonium (B1175870) hydroxide) would be optimized based on the specific properties of this compound and potential impurities to achieve adequate separation and resolution chromatographyonline.comrsc.org. UV detection is commonly used in conjunction with HPLC and UPLC, although the alkyne functional group in this compound might require detection at lower wavelengths or the use of alternative detectors if it lacks a strong chromophore at typical UV wavelengths nih.gov.

Chiral chromatography is a specialized type of chromatography used to separate stereoisomers, specifically enantiomers gcms.czlibretexts.org. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and possess identical physical properties in an achiral environment, making their separation by conventional chromatography challenging libretexts.orgnih.gov. However, if this compound were to exist as a chiral compound (which it does not, as it lacks a stereogenic center), chiral chromatography would be the method of choice for determining its enantiomeric excess (ee).

Chiral separation is achieved by using a chiral stationary phase that can interact differently with each enantiomer, forming transient diastereomeric complexes gcms.czlibretexts.org. These diastereomeric complexes have different stabilities and thus elute from the chiral column at different rates, allowing for their separation and detection libretexts.org. The enantiomeric excess is calculated based on the integrated peak areas of the separated enantiomers in the chromatogram libretexts.org.

While this compound itself is not a chiral molecule, the principles of chiral chromatography are highly relevant for the analysis of chiral alkynols or derivatives containing a stereogenic center nih.govoup.com. For chiral alkynes, direct separation using chiral columns can be problematic if the alkyne group does not provide sufficient differentiation on the stationary phase or lacks a strong UV chromophore nih.gov. In such cases, derivatization with a chiral reagent to form diastereomers, which can then be separated on an achiral column, or the formation of metal complexes (e.g., cobalt complexes) that enhance interactions with the chiral stationary phase, can be employed nih.govrsc.org. Studies on the chiral separation of other alkynols have utilized chiral HPLC columns such as CHIRALCEL OD-H and CHIRALPAK AD-H with mobile phases like hexane/isopropanol mixtures oup.com.

Theoretical and Computational Investigations of Non 8 Yn 1 Ol Chemistry

Quantum Chemical (QM) Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in exploring the electronic structure of Non-8-yn-1-ol and elucidating the mechanisms of its reactions at a molecular level. Methods like Density Functional Theory (DFT) are particularly powerful for modeling reaction pathways, identifying transition states, and calculating activation energies.

For instance, the reactivity of the terminal alkyne and the primary alcohol can be computationally investigated for various organic transformations. QM calculations can model reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the alkyne terminus or oxidation of the alcohol group. The calculations would involve mapping the potential energy surface of the reaction, which allows for the determination of the most energetically favorable pathway.

Detailed research findings from such studies would typically include the optimized geometries of reactants, transition states, and products, along with their corresponding energies. This data provides a quantitative understanding of the reaction's feasibility and kinetics. For example, in a hypothetical oxidation reaction, DFT could be used to compare different catalytic cycles, revealing the role of the catalyst and the nature of the key intermediates. The analysis of frontier molecular orbitals (HOMO and LUMO) can also offer insights into the molecule's reactivity patterns. acs.org

Table 1: Hypothetical QM Data for a Reaction Involving this compound

| Reaction Step | Method | Basis Set | Calculated Activation Energy (kcal/mol) | Transition State Structure |

|---|---|---|---|---|

| Oxidation of Alcohol | DFT (B3LYP) | 6-31G(d,p) | 25.4 | Characterized by one imaginary frequency |

| Click Reaction (CuAAC) | DFT (M06) | def2-TZVP | 15.2 | Characterized by one imaginary frequency |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics simulations are employed to study the dynamic behavior of this compound, providing a detailed picture of its conformational flexibility and interactions with its environment. By simulating the motion of the molecule over time, MD can reveal the preferred conformations in different solvents and at various temperatures. researchgate.net

The long aliphatic chain of this compound allows for a multitude of conformations. MD simulations can quantify the distribution of these conformers, identifying the most stable, low-energy structures. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity. For example, the accessibility of the terminal alkyne and alcohol functional groups can be highly dependent on the molecule's conformation.

Furthermore, MD simulations can explicitly model the effect of solvents on the conformational equilibrium. researchgate.net By surrounding the this compound molecule with solvent molecules (e.g., water, ethanol, or a non-polar solvent), the simulations can capture the specific solute-solvent interactions, such as hydrogen bonding to the hydroxyl group. These simulations can reveal the formation of a solvent shell around the molecule and its impact on the molecule's dynamics and structure. nih.gov

Table 2: Representative MD Simulation Parameters for this compound

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA |

| Solvent | Explicit Water (TIP3P model) |

| Temperature | 298 K |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

Chemoinformatic Analysis and Structure-Property Correlations

Chemoinformatic analysis involves the use of computational tools to correlate the structure of this compound with its physicochemical properties. This is often achieved through Quantitative Structure-Property Relationship (QSPR) models, which are statistical models that relate numerical descriptors of a molecule's structure to a specific property. nih.gov

The first step in a chemoinformatic analysis is the calculation of a wide range of molecular descriptors for this compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular surface area, volume). Many of these descriptors can be computed from the molecule's structure. nih.gov

Once the descriptors are calculated, they can be used to build QSPR models for properties such as boiling point, solubility, or even biological activity. taylorfrancis.com These models can then be used to predict the properties of other, similar molecules without the need for experimental measurements. For example, a QSPR model could be developed to predict the chromatographic retention time of a series of long-chain alkynols based on their structural features.

Table 3: Selected Computed Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 140.22 g/mol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

In Silico Design of Novel this compound Derivatives

The insights gained from QM, MD, and chemoinformatic studies can be leveraged for the in silico design of novel derivatives of this compound with desired properties. nih.gov This rational design process allows for the exploration of a vast chemical space and the prioritization of promising candidates for synthesis and experimental testing. nih.gov

For example, if the goal is to design a derivative with enhanced biological activity, one could start by identifying the key structural features of this compound that are important for its activity. This could be done through pharmacophore modeling, which identifies the spatial arrangement of essential features like hydrogen bond donors, acceptors, and hydrophobic regions. researchgate.net

New derivatives can then be designed by modifying the parent structure of this compound. For instance, the aliphatic chain length could be varied, or different functional groups could be introduced at either the alkyne or alcohol end. The properties of these virtual compounds can then be evaluated using the computational methods described above. QM calculations could be used to assess their reactivity, MD simulations to study their conformational preferences, and QSPR models to predict their properties. This iterative cycle of design and evaluation can lead to the identification of novel derivatives with optimized characteristics.

Table 4: Proposed In Silico Modifications of this compound and Their Rationale

| Modification | Rationale | Computational Evaluation Method |

|---|---|---|

| Esterification of the alcohol | To increase lipophilicity and modify solubility | QSPR for logP prediction |

| Introduction of a phenyl group on the alkyne | To enhance π-π stacking interactions | Docking simulations with a target protein |

| Replacement of the alcohol with an amine | To introduce a basic center and alter hydrogen bonding | pKa prediction, MD simulations in water |

| Fluorination of the aliphatic chain | To improve metabolic stability | QM calculations of bond dissociation energies |

Future Directions and Emerging Research Opportunities

Sustainable and Green Chemistry Approaches to Non-8-yn-1-ol Production

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. Future research will likely focus on greener methods for producing this compound and its analogues, moving away from traditional reliance on harsh reagents and solvents.

Key research areas include:

Biocatalysis: The use of enzymes, such as alcohol oxidases or lipases, offers a promising green alternative for transformations involving long-chain alcohols. Research into enzymes that can tolerate or even selectively react with the alkyne functionality could lead to highly efficient and selective production pathways. For instance, lipase-catalyzed esterification has been successfully used for producing ultra-long-chain fatty acid sugar alcohol monoesters, demonstrating the viability of enzymatic processes for molecules with long aliphatic chains.

Aqueous Synthesis: Performing reactions in water as a solvent is a cornerstone of green chemistry. Developing one-pot transformations that convert simple alkynes into functionalized alcohols using water-based systems could significantly reduce the environmental impact. Tandem processes, such as a hydration followed by a transfer hydrogenation in water, have been shown to efficiently produce alcohols from alkynes.

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Addition reactions, such as the direct coupling of alcohols and alkynes, represent highly atom-economic processes that could be adapted for sustainable synthesis.

Table 1: Potential Green Chemistry Strategies for this compound

| Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, oxidases) to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste. |

| Aqueous Media | Utilizing water as the primary solvent for chemical transformations. | Environmentally benign, low cost, improved safety. |

| One-Pot Tandem Reactions | Combining multiple reaction steps into a single process without isolating intermediates. | Increased efficiency, reduced solvent use and waste. |

| Atom-Economic Couplings | Reactions that incorporate the majority of atoms from reactants into the product. | Maximizes resource efficiency, minimizes byproduct formation. |

Exploration of Unconventional Reactivities of the Alkyne-Alcohol System

The unique combination of a terminal alkyne and a primary alcohol within the same molecule opens the door to novel and unconventional reaction pathways. The interplay between these two functional groups can be exploited to create complex molecular structures through intramolecular processes.

Future research will likely investigate:

Metal-Catalyzed Cyclizations: The hydroxyl group can act as an internal nucleophile, attacking the alkyne upon activation by a transition metal catalyst (e.g., gold, palladium, copper). This can lead to the formation of valuable heterocyclic compounds like vinyl ethers. Furthermore, metal-catalyzed functionalization can be used to construct diverse isoxazole (B147169) architectures from propargylic alcohols.

Cascade Reactions: this compound is an ideal substrate for cascade reactions where an initial transformation at one end of the molecule triggers subsequent reactions involving the other functional group. For example, an arylative cyclization could be followed by an intramolecular trapping by the alcohol, leading to complex polycyclic systems.

Allenation Reactions: The conversion of terminal alkynes into allenes is a powerful transformation. A potential research avenue involves the oxidation of the alcohol moiety of this compound to an aldehyde, followed by an intramolecular reaction with the alkyne to form a cyclic allene, a structure with significant synthetic potential.

Integration of this compound into Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing chemical manufacturing by enabling safer, more efficient, and scalable production. The properties of alkyne reactions make them particularly well-suited for this technology.

Emerging opportunities include:

Enhanced Safety and Scalability: Many reactions involving alkynes can be highly exothermic or involve the generation of gaseous byproducts, posing challenges for large-scale batch synthesis. Continuous flow reactors offer superior heat and mass transfer, mitigating these risks and allowing for safe, scalable production.

Accessing Novel Reactivity: Flow chemistry enables the use of highly reactive intermediates that are difficult to handle in traditional batch processes. This could unlock new transformations for this compound, such as reactions involving benzyne (B1209423) or other transient species.

High-Throughput Experimentation: Automated platforms can be used to rapidly screen various catalysts and reaction conditions, accelerating the discovery of new derivatives and applications for this compound.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Alkyne Chemistry |

| Superior Heat Transfer | Prevents thermal runaways in exothermic reactions. |

| Precise Control | Accurate dosing of reagents and control over residence time. |

| Safe Handling of Gases | Efficiently removes gaseous byproducts from the reaction zone. |

| Scalability | Production can be increased by running the system for longer periods. |

Development of this compound-Derived Materials for Nanoscience and Engineering

The structural characteristics of this compound—a long aliphatic chain providing hydrophobicity and a polar alcohol head group—make it an attractive building block for materials science, particularly in the field of nanoscience.

Future research directions are focused on:

Self-Assembling Systems: Similar to long-chain fatty acid esters, derivatives of this compound could self-assemble into ordered nanostructures like micelles, vesicles, or solid lipid nanoparticles. These nanoparticles could serve as delivery vehicles for drugs or other bioactive agents.

Functional Polymers: The terminal alkyne is a key functional group for polymerization reactions, including "click" chemistry. This compound can be used as a monomer to create polymers with pendant hydroxyl groups, which can be further functionalized to tune the material's properties for applications in coatings, adhesives, or biomedical devices.

Surface Modification: The alkyne group can be used to anchor the molecule to surfaces of other nanomaterials (e.g., gold nanoparticles, carbon nanotubes) via cycloaddition reactions, while the alcohol group remains available for further chemical modification or to alter surface properties like wettability.

Expanding the Scope of Biological and Medicinal Applications of its Advanced Derivatives

While this compound itself is a simple building block, its derivatives hold significant promise for pharmacology and medicinal chemistry. The bifunctional nature allows it to serve as a versatile scaffold or linker in the design of complex bioactive molecules.

Emerging opportunities in this area include:

Synthesis of Natural Products and Bioactive Analogues: Alkynylation is a key step in the synthesis of numerous pharmaceuticals, including certain steroid-based drugs. The this compound framework could be incorporated into synthetic strategies for natural products or their analogues that feature long-chain functionalities.

"Click" Chemistry in Drug Discovery: The terminal alkyne is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the efficient and specific conjugation of the this compound moiety to other molecules, such as peptides, proteins, or targeting ligands, to create novel therapeutics or diagnostic agents.

Development of PROTACs and Molecular Glues: The long aliphatic chain can serve as a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity. A recent study highlighted a selective STAT5 PROTAC degrader derived from a molecule containing an 8-yn-1-ol structure, demonstrating the potential of this scaffold in developing new therapeutic modalities.

常见问题

Basic Research Questions

Q. What are the best practices for optimizing the synthesis of Non-8-yn-1-ol to ensure reproducibility?

- Methodology : Begin with a stepwise protocol, including stoichiometric ratios of reagents (e.g., alkynylation agents), reaction temperature control (±2°C), and inert atmosphere conditions (argon/nitrogen). Use TLC or GC-MS to monitor reaction progress. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Always report yields, purity (NMR, ≥95%), and side products .

- Data Reporting : Include detailed characterization data (e.g., H/C NMR, IR, HRMS) in the main text for novel compounds. For known intermediates, cite prior literature and provide abbreviated data in supplementary materials .

Q. How should researchers address discrepancies in spectroscopic data for this compound across different studies?

- Analysis Framework : Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆ on chemical shifts), instrument calibration (e.g., 500 MHz vs. 300 MHz NMR), and sample purity. Cross-validate with independent techniques (e.g., IR for functional groups, GC-MS for molecular weight confirmation) .

- Documentation : Tabulate conflicting data (Table 1) and annotate potential sources of error (e.g., residual solvents, stereochemical impurities) .

Table 1 : Common Spectral Discrepancies in this compound Studies

| Technique | Reported Value (Study A) | Reported Value (Study B) | Possible Cause |

|---|---|---|---|

| H NMR (δ, ppm) | 1.45 (t, J=6.5 Hz) | 1.48 (t, J=6.2 Hz) | Solvent polarity |

| IR (cm⁻¹) | 3300 (C≡C-H) | 3285 (C≡C-H) | Moisture contamination |

Q. What statistical methods are appropriate for analyzing kinetic data in this compound reactivity studies?

- Approach : Use nonlinear regression (e.g., Arrhenius equation for temperature-dependent reactions) or pseudo-first-order kinetics for excess reagent conditions. Validate models with R² values and residual plots. Report confidence intervals (95%) for rate constants .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in this compound’s catalytic transformations?

- Methodology : Employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and intermediate energies. Compare simulated NMR chemical shifts (GIAO method) with experimental data to validate proposed pathways .

- Validation : Use isotopic labeling (e.g., deuterated substrates) to track reaction pathways experimentally, correlating with computational predictions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Process Optimization : Implement Design of Experiments (DoE) to test variables (e.g., catalyst loading, stirring rate). Use ANOVA to identify critical factors. Include in-line PAT (Process Analytical Technology) for real-time monitoring .

- Quality Control : Establish acceptance criteria (e.g., HPLC purity ≥98%, water content ≤0.1%) and perform stability studies under accelerated conditions (40°C/75% RH) .

Q. How should conflicting bioactivity data for this compound derivatives be interpreted in structure-activity relationship (SAR) studies?

- Critical Evaluation : Assess assay conditions (e.g., cell line variability, incubation time). Use principal component analysis (PCA) to cluster compounds by physicochemical properties (logP, polar surface area) and bioactivity .

- Follow-Up : Synthesize analogs with systematic structural modifications (e.g., alkyl chain length, stereochemistry) to isolate contributing factors .

Methodological Guidelines

- Data Reproducibility : Document experimental parameters (e.g., syringe pump flow rates, cooling/heating ramps) in supplementary materials. Use SI units and IUPAC nomenclature .

- Ethical Data Presentation : Avoid selective reporting; include negative results (e.g., failed catalytic conditions) to guide future studies .

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over preprints. Use tools like SciFinder to track patent and non-English literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。